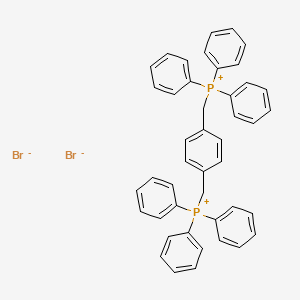
(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide” is a chemical compound with the molecular formula C44H38Br2P2 . It is also known as MitoQ. This compound is a synthetic antioxidant that has gained recent attention in scientific research due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with two phosphonium groups lying on the same side of the plane of the central benzene ring . The compound has a molecular weight of 788.54 g/mol .
安全和危害
The safety information for “(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The recommended precautionary statements are to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide involves the reaction of triphenylphosphine with paraformaldehyde to form triphenylphosphine methylene, which is then reacted with 1,4-dibromobenzene to form the final product.", "Starting Materials": [ "Triphenylphosphine", "Paraformaldehyde", "1,4-Dibromobenzene" ], "Reaction": [ "Step 1: Triphenylphosphine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C.", "Step 2: Paraformaldehyde is added to the reaction mixture and the solution is stirred for 2 hours at 0°C.", "Step 3: The reaction mixture is then warmed to room temperature and stirred for an additional 2 hours.", "Step 4: 1,4-Dibromobenzene is added to the reaction mixture and the solution is stirred for 24 hours at room temperature.", "Step 5: The reaction mixture is filtered and the resulting solid is washed with THF.", "Step 6: The solid is then dissolved in hot ethanol and the solution is filtered to remove any remaining impurities.", "Step 7: The solution is allowed to cool to room temperature and the product precipitates out as a white solid.", "Step 8: The product is filtered and washed with ethanol to obtain the final product, (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide." ] } | |
CAS 编号 |
40817-03-6 |
分子式 |
C44H38BrP2+ |
分子量 |
708.6 g/mol |
IUPAC 名称 |
triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;bromide |
InChI |
InChI=1S/C44H38P2.BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |
InChI 键 |
IDIWIMNOYFPJNJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
| 40817-03-6 | |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide utilized in polymer synthesis?
A1: this compound serves as a crucial reagent in Wittig reactions, specifically for creating polymers with alternating aromatic and vinylene units. [] This compound reacts with dialdehydes, like thiophene-2,5-dicarbaldehyde or benzo[c]thiophene-1,3-dicarbaldehyde, to form polymers like poly(2,5-thiophenediylvinylene)s or poly(1,3-benzo[c]thiophenediylvinylene-alt-2,5-bis(dodecyloxy)-1,4-phenylenevinylene)s. [] These polymers are of significant interest due to their potential applications in organic electronics and photonics.
Q2: What is the impact of incorporating fluorine atoms into distyrylbenzene chromophores synthesized using this compound derivatives?
A2: While this compound itself isn't directly used in the synthesis of fluorinated distyrylbenzene chromophores, related derivatives like p-xylylenebis(triphenylphosphonium bromide) play a key role. [] Research demonstrates that incorporating fluorine atoms into distyrylbenzene structures significantly influences their molecular properties and how they arrange themselves in solid form. [] This control over molecular arrangement and properties is crucial for optimizing the performance of these materials in various applications, including organic electronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(chloroacetyl)benzyl]acetamide](/img/structure/B1333316.png)












